molecular formula C12H9F3O4 B8284029 2-(2,3,6-Trifluoro-benzylidene)-malonic Acid Dimethyl Ester

2-(2,3,6-Trifluoro-benzylidene)-malonic Acid Dimethyl Ester

Cat. No.: B8284029
M. Wt: 274.19 g/mol
InChI Key: LFVMHMDTTMWFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3,6-Trifluoro-benzylidene)-malonic Acid Dimethyl Ester is a useful research compound. Its molecular formula is C12H9F3O4 and its molecular weight is 274.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9F3O4

Molecular Weight

274.19 g/mol

IUPAC Name

dimethyl 2-[(2,3,6-trifluorophenyl)methylidene]propanedioate

InChI

InChI=1S/C12H9F3O4/c1-18-11(16)7(12(17)19-2)5-6-8(13)3-4-9(14)10(6)15/h3-5H,1-2H3

InChI Key

LFVMHMDTTMWFEP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=C(C=CC(=C1F)F)F)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-[Hydroxy-(2,3,6-trifluoro-phenyl)-methyl]-malonic acid dimethyl ester (13 g, 44.5 mmol) and NEt3 (99, 89 mmol) were dissolved in 300 mL CH2Cl2. MsCl (10.3 g, 89 mmol) was then added. The reaction mixture was stirred at room temperature for 1 hour. The reaction mixture washed with 1N HCl solution (200 mL×2), brine (100 mL), dried over Na2SO4 and concentrated. The product was purified by column chromatography using EtOAc/Hexane as eluent (gradient from 0/100 to 25/75 in 40 min, 6.5 g, 53%). 1H NMR (CDCl3 400 MHz) δ 7.71 (s, 1H), 7.20 (m, 1H), 6.89 (m, 1H), 3.87 (s, 3H), 3.80 (s, 3H).
Name
2-[Hydroxy-(2,3,6-trifluoro-phenyl)-methyl]-malonic acid dimethyl ester
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
89 mmol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
10.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
COC(=O)C(C(=O)OC)C(O)c1c(F)ccc(F)c1F
Quantity
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Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
Quantity
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reactant
Reaction Step One

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